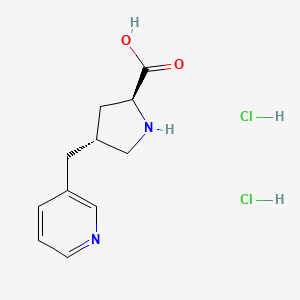

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Description

“(2S,4R)-4-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride” (CAS: 1049754-12-2) is a chiral pyrrolidine derivative with a pyridin-3-ylmethyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₆Cl₂N₂O₂, and it has a molecular weight of 279.16 g/mol . The compound is typically stored under inert atmosphere at 2–8°C to ensure stability .

Key structural features include:

- Stereochemistry: The (2S,4R) configuration defines its spatial arrangement, critical for interactions in chiral environments.

- Safety profile: Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name |

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H/t9-,10+;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCHIBOHAURWQA-NKRBYZSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound that has garnered attention for its potential biological activities. This compound features a pyridine ring linked to a pyrrolidine ring, contributing to its unique reactivity and interaction with biological systems.

- Molecular Formula: C11H15ClN2O2

- Molar Mass: 242.7 g/mol

- CAS Number: 1049754-12-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- π-π Stacking Interactions: The aromatic nature of the pyridine ring allows it to engage in stacking interactions with other aromatic systems.

- Hydrogen Bonding: The pyrrolidine ring can form hydrogen bonds with biological macromolecules, which is crucial for modulating enzyme activity or receptor interactions.

These interactions can lead to significant biological effects, including modulation of enzyme activities and potential therapeutic applications.

1. Medicinal Chemistry

Research indicates that this compound may serve as an intermediate in synthesizing pharmaceutical compounds. Its structural characteristics make it a valuable building block in drug discovery, particularly for developing compounds targeting neurological disorders.

3. Neuropharmacology

The compound's ability to modulate neurotransmitter systems may position it as a candidate for treating conditions such as anxiety and depression. Compounds with similar structures have been investigated for their roles as GABA uptake inhibitors, highlighting the potential neuroactive properties of this compound.

Comparative Studies

A comparison of this compound with other related compounds reveals its unique advantages:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| Pyrrolidine Derivatives | Anticancer | Showed cytotoxicity against various cancer cell lines. |

| GABA Uptake Inhibitors | Neuroactive | Potentially effective in treating anxiety and depression. |

| Pyridine Analogues | Enzyme Modulation | Effective in modulating enzyme activities in biochemical assays. |

Research Highlights

- Anticancer Studies: Research on similar pyrrolidine derivatives has demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models.

- Neuropharmacological Investigations: Studies indicate that compounds with similar structures can enhance GABAergic transmission, suggesting potential therapeutic effects on mood disorders.

- Chemical Reactivity: The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic chemistry and medicinal applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Spectroscopic Data

- NMR: The (2S,4R) configuration in dimethylamino derivatives shows distinct coupling constants (e.g., J = 10.5 Hz for 4-H and 2-H) compared to (2S,4S) isomers (J = 4.5 Hz) .

- HRMS : Confirmed molecular weights for all analogues (e.g., 279.16 for the target compound vs. 297.81 for the thiophene derivative) .

Solubility and Stability

- The pyridin-3-ylmethyl group in the target compound enhances water solubility due to the polar pyridine ring, whereas benzo[b]thiophene and dichlorobenzyl analogues exhibit higher lipophilicity .

- Dihydrochloride salts (e.g., target compound and dimethylamino derivative) generally show better crystallinity and storage stability compared to monohydrochloride forms .

Table 2: Hazard Profiles of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.